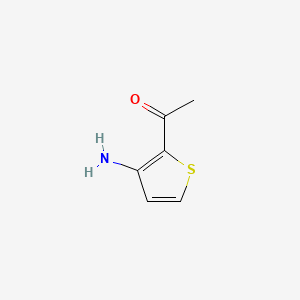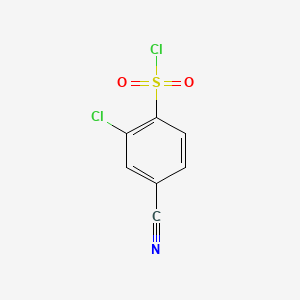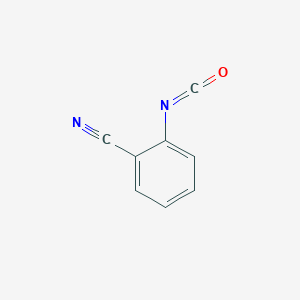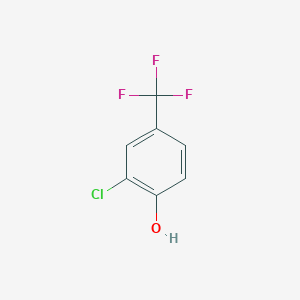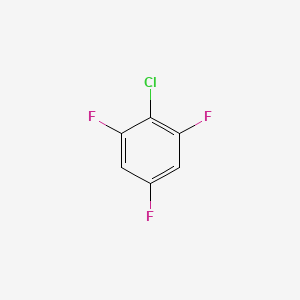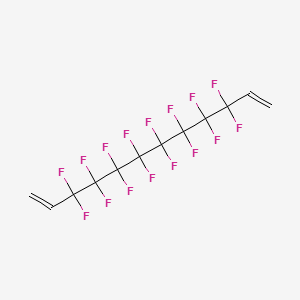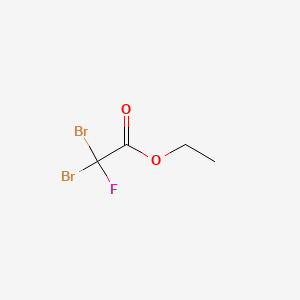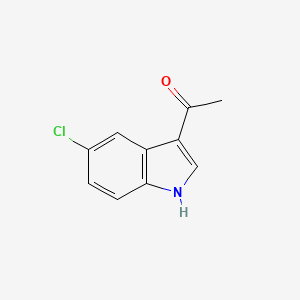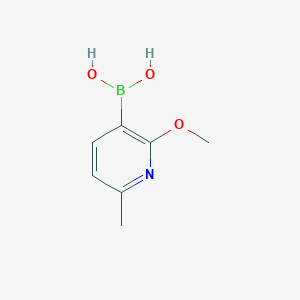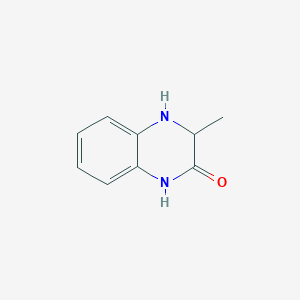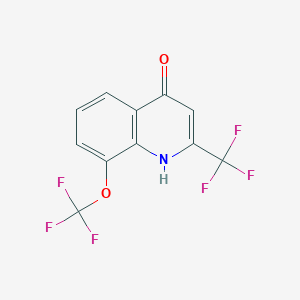
8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol
説明
8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, also known as TFMQ, is a trifluoromethoxy-substituted quinolin-4-ol that has recently been studied for its potential use in various scientific applications. This compound has been found to have a wide range of benefits, including its ability to act as a catalyst, its ability to act as an antioxidant, and its potential to be used in drug discovery.
科学的研究の応用
Antibacterial Activity
8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol derivatives have shown promise in antibacterial applications. For instance, 1-trifluoromethyl-4-quinolone derivatives demonstrate antibacterial activity comparable to that of norfloxacin against various bacteria such as Staphylococcus aureus and Escherichia coli (Asahina et al., 2005).
Spectral and Theoretical Analysis
The spectral properties of certain 7-hydroxyquinoline based Schiff bases, which are structurally similar to 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, have been investigated. These compounds are potential candidates for use as bistable switches due to their tautomeric characteristics (Georgiev et al., 2021).
Fluorescence and Photophysical Properties
Fluorophenyl substituted 8-hydroxyquinoline derivatives have been synthesized, demonstrating strong fluorescence emission. The electronic structures and photophysical properties of these compounds were thoroughly investigated using various theoretical methods (Suliman et al., 2014).
Corrosion Inhibition
8-hydroxyquinoline derivatives have shown significant potential as acid corrosion inhibitors. Theoretical and experimental studies suggest that these compounds adsorb on metal surfaces, thereby inhibiting corrosion in acidic media (Rbaa et al., 2020).
Liquid-Phase Separation of Elements
A water-soluble quinolin-8-ol polymer has been utilized for the separation of various elements. This method involves the retention of inorganic ions by a quinolin-8-ol derivative, demonstrating its efficacy in separating and preconcentrating metal ions (Geckeler et al., 1990).
特性
IUPAC Name |
8-(trifluoromethoxy)-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO2/c12-10(13,14)8-4-6(19)5-2-1-3-7(9(5)18-8)20-11(15,16)17/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPILHDIBEBFVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC(=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379385 | |
| Record name | 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730931 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol | |
CAS RN |
306935-26-2 | |
| Record name | 8-(Trifluoromethoxy)-2-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



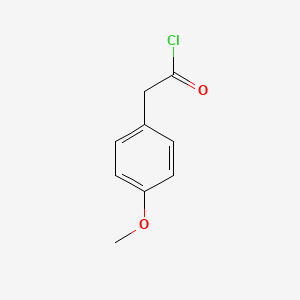
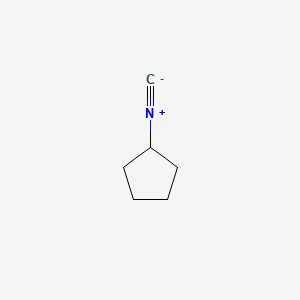
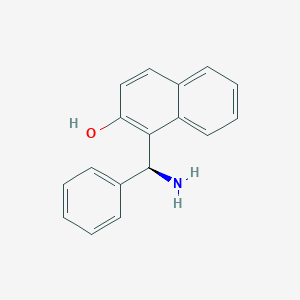
![[(1R)-1-aminopropyl]phosphonic acid](/img/structure/B1586124.png)
